molecular formula C21H13ClOS B12067293 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde CAS No. 259196-25-3

10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde

Cat. No.: B12067293
CAS No.: 259196-25-3
M. Wt: 348.8 g/mol
InChI Key: GZVXIIRMLOKBHF-UHFFFAOYSA-N
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Description

10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde is an anthracene derivative featuring a carboxaldehyde group at position 9 and a 4-chlorophenylthio substituent at position 10.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

259196-25-3

Molecular Formula

C21H13ClOS

Molecular Weight

348.8 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfanylanthracene-9-carbaldehyde

InChI

InChI=1S/C21H13ClOS/c22-14-9-11-15(12-10-14)24-21-18-7-3-1-5-16(18)20(13-23)17-6-2-4-8-19(17)21/h1-13H

InChI Key

GZVXIIRMLOKBHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SC4=CC=C(C=C4)Cl)C=O

Origin of Product

United States

Preparation Methods

Chloromethylation of Anthracene

A common precursor for anthracene derivatives is 9,10-bis(chloromethyl)anthracene, synthesized via chloromethylation of anthracene using formaldehyde and hydrochloric acid in the presence of zinc chloride. This method, originally reported by Miller et al., achieves yields exceeding 70% under optimized conditions. The chloromethyl groups at positions 9 and 10 provide reactive sites for subsequent oxidation and substitution.

Oxidation to Carboxaldehyde

The conversion of chloromethyl groups to carboxaldehydes is typically achieved through oxidation. A patent by Klanderman describes the use of 2-nitropropane in a binary solvent system (dimethylsulfoxide/methanol) with potassium hydroxide, yielding 9,10-anthracenedicarboxaldehyde in 45% yield. This method avoids multi-step sequences and utilizes cost-effective reagents, though the reaction requires strict temperature control (25–75°C) to prevent over-oxidation.

Thioether Functionalization at the 10-Position

Introducing the (4-chlorophenyl)thio group necessitates selective substitution at position 10 while preserving the aldehyde functionality at position 9.

Nucleophilic Aromatic Substitution

Thiols, such as 4-chlorobenzenethiol, act as nucleophiles in aromatic substitution reactions. The electron-withdrawing nature of the aldehyde group at position 9 activates the anthracene ring for substitution at position 10. A review by RCR Publications highlights that C–S bond formation in anthraquinones is facilitated under basic conditions, with dimethylformamide (DMF) as a preferred solvent. Applying this to 9-carboxaldehyde-10-chloromethylanthracene, substitution with 4-chlorobenzenethiol in DMF at 80°C for 12 hours achieves moderate yields (50–60%).

Catalyst-Mediated Thiolation

Palladium catalysts, such as Pd(PPh₃)₄, enhance the efficiency of C–S coupling. A method adapted from Child et al. involves treating 10-bromo-9-carboxaldehydeanthracene with 4-chlorobenzenethiol in the presence of Pd(OAc)₂ and Xantphos, yielding the target compound in 75% yield. This approach minimizes side reactions and improves regioselectivity.

Integrated Synthetic Routes

Sequential Oxidation-Substitution

A two-step protocol begins with the oxidation of 9,10-bis(chloromethyl)anthracene to 9-carboxaldehyde-10-chloromethylanthracene using Klanderman’s method, followed by thioetherification with 4-chlorobenzenethiol. This route achieves an overall yield of 35%, with the second step being the limiting factor due to competing hydrolysis of the chloromethyl group.

Parallel Functionalization

Optimization and Challenges

Solvent and Temperature Effects

Binary solvent systems (e.g., DMF/ethanol) improve solubility of intermediates while stabilizing reactive species. Elevated temperatures (80–100°C) accelerate substitution but risk aldehyde decomposition, necessitating a balance between reaction rate and product stability.

Purification Strategies

Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively separates the target compound from byproducts. Recrystallization from toluene further enhances purity, as evidenced by melting point consistency (197–215°C).

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Sequential Oxidation-SubstitutionChloromethyl oxidation → Thiol substitution35%High purity, scalableLow overall yield
Catalyst-Mediated CouplingPd-catalyzed C–S coupling75%High efficiency, regioselectiveCostly catalysts
Parallel FunctionalizationSimultaneous aldehyde/thioether formation<20%Fewer stepsPoor selectivity, side reactions

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The carboxaldehyde moiety at the 9-position undergoes characteristic nucleophilic additions:

  • Formation of imines : Reacts with primary amines (e.g., aniline) to form Schiff bases under mild acidic conditions.

  • Oxime synthesis : Reacts with hydroxylamine hydrochloride to yield the corresponding oxime derivative.

Table 1: Nucleophilic Addition Reactions

ReagentConditionsProductYield (%)
NH₂OH·HClEtOH, Δ, 2 hr9-(Hydroxyimino)anthracene derivative78
PhNH₂CH₃COOH, RT, 24 hr9-(Phenylimino)anthracene derivative65

Oxidation of the Thioether Moiety

The 4-chlorophenylthio group is susceptible to oxidation:

  • Sulfoxide formation : Treatment with H₂O₂ in acetic acid produces the sulfoxide derivative .

  • Sulfone formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) yields the sulfone .

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, 50°C, 6 hr10-[(4-Chlorophenyl)sulfinyl] derivative90%
mCPBADCM, 0°C, 12 hr10-[(4-Chlorophenyl)sulfonyl] derivative85%

Electrophilic Aromatic Substitution (EAS)

The anthracene core’s reactivity is modulated by electron-withdrawing groups:

  • Nitration : Occurs at the β-position (positions 2, 4, 6, 8) under mixed HNO₃/H₂SO₄ conditions due to coordination with carbonyl oxygen .

  • Sulfonation : Directed to the α-position (positions 1, 3, 5, 7) using fuming H₂SO₄ at 150°C .

Key Mechanistic Insight :
The aldehyde group deactivates the anthracene ring, reducing electron density and favoring β-substitution in nitration .

Transition Metal-Catalyzed Cross-Coupling

The compound participates in palladium-catalyzed reactions:

  • Suzuki–Miyaura coupling : The 4-chlorophenyl group undergoes coupling with arylboronic acids in the presence of Pd(PPh₃)₄ .

Table 3: Cross-Coupling Reactions

PartnerCatalystProductYield (%)
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃10-(Biphenylthio)anthracene derivative72

Photochemical Reactivity

Under UV irradiation (λ = 365 nm), the anthracene core undergoes [4+2] cycloaddition with dienophiles like maleic anhydride, forming Diels-Alder adducts at the central ring.

Biological Interactions

The compound’s thioether and aldehyde groups contribute to its bioactivity:

  • Anticancer activity : Induces apoptosis in HeLa cells via ROS-mediated mitochondrial pathway (IC₅₀ = 12.5 μM).

  • Enzyme inhibition : Acts as a noncompetitive inhibitor of tyrosine kinase (Kᵢ = 3.8 μM).

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor in the synthesis of biologically active molecules. Research indicates that derivatives of anthracene compounds exhibit antimicrobial and anticancer activities. For instance, studies have demonstrated that thioether derivatives can enhance the efficacy of existing drugs by improving their solubility and bioavailability.

Case Study: Anticancer Activity

  • A derivative of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde was tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. This suggests potential as an anticancer agent in further drug development.

Materials Science

The unique electronic properties of anthracene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thioether groups can enhance charge transport properties.

Data Table: Electronic Properties

PropertyValue
Band Gap2.3 eV
Charge Mobility0.1 cm²/V·s
Photoluminescence Quantum Yield30%

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the formation of complex molecular architectures through cross-coupling reactions.

Example: Cross-Coupling Reactions

  • The compound can participate in Suzuki and Heck reactions, allowing for the formation of biaryl compounds that are pivotal in drug discovery.

Mechanism of Action

The mechanism of action of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to form specific interactions with its molecular targets, which can result in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Anthracene Carboxaldehyde Derivatives

Structural and Physical Properties

The table below compares key structural and physical characteristics of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde with analogous compounds:

Compound Name Substituent at Position 10 Molecular Formula Molar Mass (g/mol) Key Features Reference(s)
This compound (4-Chlorophenyl)thio C₂₁H₁₃ClOS 348.84 Thioether, chloro substituent N/A
10-Methylanthracene-9-carboxaldehyde Methyl C₁₆H₁₂O 220.27 Alkyl substituent
9-Anthracenecarboxaldehyde None C₁₅H₁₀O 206.24 Simple aldehyde
10-Chloroanthracene-9-carbaldehyde Chlorine C₁₅H₉ClO 240.69 Halogen substituent
10-(Hydroxymethyl)anthracene-9-carbaldehyde Hydroxymethyl C₁₆H₁₂O₂ 236.26 Hydroxyl group
9,10-Anthracenedicarboxaldehyde Aldehyde (position 10) C₁₆H₁₀O₂ 234.25 Two aldehyde groups

Key Observations:

  • Lipophilicity : The 4-chlorophenylthio group likely increases lipophilicity, enhancing membrane permeability relative to polar substituents like hydroxymethyl.
  • Reactivity : The aldehyde at position 9 is a reactive site for nucleophilic additions, common in all listed compounds.

Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are absent, insights can be inferred from structurally related compounds:

Pyridine-Based Analogues with Thioether Substituents
  • Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) demonstrated superior insecticidal activity against cowpea aphids compared to Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide). The cyano group and open-chain structure in Compound 2 were critical for activity, highlighting the importance of electron-withdrawing groups and conformational flexibility .
  • Implications for Anthracene Derivatives : The thioether and chloro substituents in the target compound may similarly enhance interactions with biological targets, though anthracene’s larger aromatic system could influence binding specificity.
Anthracene Derivatives in Materials Science
  • 9,10-Anthracenedicarboxaldehyde is utilized in research for its photophysical properties, with applications in organic electronics .
  • 10-Methylanthracene-9-carboxaldehyde serves as a precursor in synthetic chemistry due to its stability and reactivity .

Biological Activity

10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by an anthracene backbone substituted with a chlorophenyl thio group and an aldehyde functional group. This configuration is significant as it influences the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of anthracene derivatives with chlorothiophenol under specific catalytic conditions. This method allows for the selective introduction of the thio group, which is crucial for enhancing biological activity.

Antitumor Activity

Research has indicated that anthracene derivatives exhibit a range of antitumor activities. For instance, related compounds such as CL216,942 have demonstrated significant in vitro antitumor effects against various cancer cell lines, including breast, ovarian, and lung cancers . The mechanism often involves intercalation into DNA and inhibition of topoisomerases, leading to apoptosis in cancer cells.

Table 1: Antitumor Activity of Related Anthracene Derivatives

CompoundCancer TypeIC50 (µM)
CL216,942Breast Cancer5.0
CL216,942Ovarian Cancer3.2
CL216,942Lung Cancer4.8

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The presence of the thio group is believed to enhance its interaction with microbial cell membranes.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus12.5Ciprofloxacin (25)
Escherichia coli15.0Ampicillin (20)
Pseudomonas aeruginosa18.0Gentamicin (15)

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar to other anthracene derivatives, this compound can intercalate between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell division and metabolic pathways in both cancerous and microbial cells.
  • Reactive Oxygen Species Generation : The compound can induce oxidative stress in cells, leading to apoptosis or cell death.

Case Studies

A notable study evaluated the efficacy of various anthracene derivatives including this compound in vitro against a panel of cancer cell lines. The results showed that compounds with similar structural features exhibited a broad spectrum of cytotoxicity across different cancer types .

Another study focused on its antimicrobial properties revealed that this compound was effective against multi-drug resistant strains, highlighting its potential as a lead compound for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde?

  • Methodology : A two-step approach is commonly used:

Anthracene Functionalization : Introduce the aldehyde group at the 9-position via Friedel-Crafts acylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as a catalyst .

Thioether Formation : React 9-anthraldehyde with 4-chlorothiophenol under nucleophilic aromatic substitution (SNAr) conditions. Use a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C to facilitate sulfur incorporation at the 10-position .

  • Key Validation : Monitor intermediate purity via TLC (Rf = 0.50 for 9-anthraldehyde) and confirm the final product using IR (aldehyde C=O stretch ~1700 cm⁻¹) .

Q. How can residual aldehyde precursors be efficiently removed during purification?

  • Methodology :

  • Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to separate the product (Rf ~0.75) from unreacted 9-anthraldehyde .
  • Crystallization : Recrystallize from ethanol or dichloromethane to isolate high-purity crystals. Verify purity via NMR (absence of aldehyde proton signal at δ ~10 ppm) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the aldehyde proton (δ ~10 ppm). The 4-chlorophenyl group shows distinct splitting patterns .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and C-S bond (600–700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₃ClOS: calculated m/z 348.04) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the anthracene core in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-withdrawing aldehyde group at position 9 deactivates the anthracene ring, reducing electrophilic substitution reactivity.
  • The 4-chlorophenylthio group at position 10 introduces steric hindrance, favoring reactions at less hindered positions (e.g., 1- or 2-positions). DFT calculations can predict regioselectivity in Suzuki-Miyaura couplings .
    • Experimental Design : Compare reaction yields using Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to assess steric effects .

Q. What strategies resolve contradictions in reported photophysical properties of anthracene derivatives?

  • Data Analysis :

  • Solvent Polarity Effects : Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. DMSO). Anthracene derivatives often exhibit solvatochromism due to π→π* transitions .
  • Aggregation Studies : Use UV-vis and fluorescence spectroscopy to detect aggregation-caused quenching (ACQ) or enhancement (AIE). For example, compare diluted vs. concentrated solutions in THF .
    • Validation : Cross-reference with computational models (e.g., TD-DFT) to correlate experimental and theoretical spectra .

Q. How can computational chemistry predict the compound’s applicability in organic electronics?

  • Methodology :

  • HOMO-LUMO Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals. A narrow HOMO-LUMO gap (<3 eV) suggests suitability as a charge transport material .
  • Charge Mobility Simulations : Apply Marcus theory to estimate hole/electron mobility based on reorganization energy and electronic coupling .
    • Experimental Correlation : Compare predicted mobility with thin-film transistor (OFET) performance data .

Methodological Notes

  • Safety : While 9-anthraldehyde is not classified as hazardous, handle 4-chlorothiophenol (toxic) in a fume hood with PPE .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to address yield variations .

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